

Toxicological Profile of CISTULATE as a Fragrance Ingredient: An In-depth Technical Guide

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Compound of Interest

Compound Name: CISTULATE

Cat. No.: B1594370

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Introduction

CISTULATE is a fragrance ingredient recognized for its fresh, piney, and citrus-like aroma with a cistus character. It is utilized in a variety of fragrance formulations to impart warmth, diffusivity, and to modify and freshen top notes, particularly in herbal and pine scents. The use of **CISTULATE** in consumer products necessitates a thorough understanding of its toxicological profile to ensure human safety. This technical guide provides a comprehensive overview of the available toxicological data for the primary chemical constituents associated with the trade name **CISTULATE**.

The fragrance ingredient **CISTULATE** is principally associated with two chemical entities, depending on the supplier:

- methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate (CAS No. 81752-87-6)
- fir carboxylate, chemically identified as methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate (CAS No. 52557-97-8)

This guide will present the toxicological data for both substances, clearly delineating the information for each. The safety of these ingredients has been evaluated by the Research Institute for Fragrance Materials (RIFM), and these assessments form a primary basis for the information presented herein.

Toxicological Data Summary

The following tables summarize the quantitative toxicological data available for the two chemical constituents of **CISTULATE**.

methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate (CAS No. 81752-87-6)

Toxicological Endpoint	Species	Method	Results	Conclusion
Acute Oral Toxicity	Rat (assumed)	OECD 401 (implied)	LD50 > 2000 mg/kg bw (inferred from high NOAEL in repeated dose study)	Low acute oral toxicity
Repeated Dose Oral Toxicity	Rat	28-day study	NOAEL = 1000 mg/kg bw/day[1]	No adverse effects observed at the highest dose tested. The derived NOAEL is 333 mg/kg/day[1].
Genotoxicity - Gene Mutation	S. typhimurium	OECD 471	Non-mutagenic with and without metabolic activation	Not mutagenic
Genotoxicity - Chromosomal Aberration	Human Lymphocytes	OECD 473	Non-clastogenic with and without metabolic activation	Not clastogenic
Skin Sensitization	Human	HRIPT (Weight of Evidence)	Not a sensitizer[2]	No concern for skin sensitization under current use levels.
Phototoxicity/Photoallergenicity	in vitro	OECD 101 (UV/Vis Spectra)	No significant absorbance in the range of 290-700 nm[2]	Not expected to be phototoxic or photoallergenic.

1,3-bis(methyl(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)carboxylate) (CAS No. 52557-97-8)

Toxicological Endpoint	Species	Method	Results	Conclusion
Acute Oral Toxicity	Mammal (unspecified)	Not specified	LD50 = 5000 mg/kg bw ^{[3][4]}	Low acute oral toxicity
Repeated Dose Oral Toxicity	Rat	OECD 407 (Read-across)	NOAEL = 50 mg/kg bw/day	Margin of Exposure (MOE) is considered adequate.
Genotoxicity - Gene Mutation	S. typhimurium	OECD 471	Non-mutagenic with and without metabolic activation	Not mutagenic
Genotoxicity - Chromosomal Aberration	Not specified	Not specified	Not expected to be genotoxic based on RIFM assessment	Not genotoxic
Skin Sensitization	Not applicable	Dermal Sensitization Threshold (DST)	Exposure is below the DST for non-reactive materials (900 µg/cm²)	No safety concern at current use levels.
Phototoxicity/Photoallergenicity	Rabbit and Guinea Pig	Not specified	No phototoxic or photoallergenic reactions observed	Not phototoxic or photoallergenic.

Detailed Toxicological Endpoints

Acute Toxicity

- methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate: While a specific acute oral LD50 study was not found, the No-Observed-Adverse-Effect Level (NOAEL) in a 28-day repeated dose toxicity study was 1000 mg/kg bw/day, suggesting low acute toxicity[1].
- fir carboxylate: An acute oral toxicity study in an unspecified mammal species determined the LD50 to be 5000 mg/kg bw, indicating a low order of acute toxicity[3][4].

Skin and Eye Irritation

Specific skin and eye irritation data for both substances were not available in the reviewed literature. However, the lack of reported skin irritation in the Human Repeat Insult Patch Test (HRIPT) for methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate suggests a low potential for skin irritation.

Skin Sensitization

- methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate: Based on a weight of evidence approach, including structural analysis and animal studies, this substance is not considered to be a skin sensitizer. It is concluded that it presents no concern for skin sensitization under the current declared levels of use[2].
- fir carboxylate: The skin sensitization potential was evaluated using the Dermal Sensitization Threshold (DST) approach. As the exposure to this substance is below the DST for non-reactive materials (900 µg/cm²), it is not considered a safety concern for skin sensitization at current use levels.

Phototoxicity and Photoallergenicity

- methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate: Analysis of the UV/Visible absorption spectrum showed no significant absorbance in the range of 290-700 nm. The molar absorption coefficient is below the threshold of concern for phototoxic effects. Therefore, it is not expected to be phototoxic or photoallergenic[2].
- fir carboxylate: UV/Vis absorption spectra indicated no significant absorbance, and studies in rabbits and guinea pigs showed no phototoxic or photoallergenic reactions.

Repeated Dose Toxicity

- methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate: In a 28-day oral toxicity study in rats, the NOAEL was determined to be 1000 mg/kg bw/day, the highest dose tested. A derived NOAEL of 333 mg/kg/day was established. The calculated Margin of Exposure (MOE) is greater than 100, indicating no safety concern for repeated dose toxicity at current exposure levels[1].
- fir carboxylate: Due to the lack of data on the substance itself, a read-across approach was used with (2-endo,3-exo)-ethyl 3-(1-methylethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate. Based on this, a NOAEL of 50 mg/kg/day was established, and the MOE was deemed adequate.

Genotoxicity

Both methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate and fir carboxylate have been shown to be non-genotoxic in bacterial reverse mutation assays (Ames test) and in vitro chromosome aberration tests.

Reproductive and Developmental Toxicity

For both substances, the reproductive and developmental toxicity endpoints were evaluated using the Threshold of Toxicological Concern (TTC) approach.

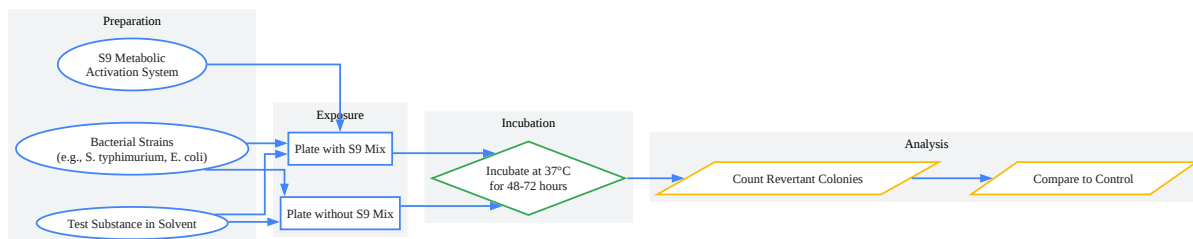
- methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate: As a Cramer Class I material, the exposure is below the TTC of 0.03 mg/kg/day, indicating no concern for reproductive toxicity[1].
- fir carboxylate: As a Cramer Class II material, the exposure is below the TTC, indicating no concern for reproductive toxicity.

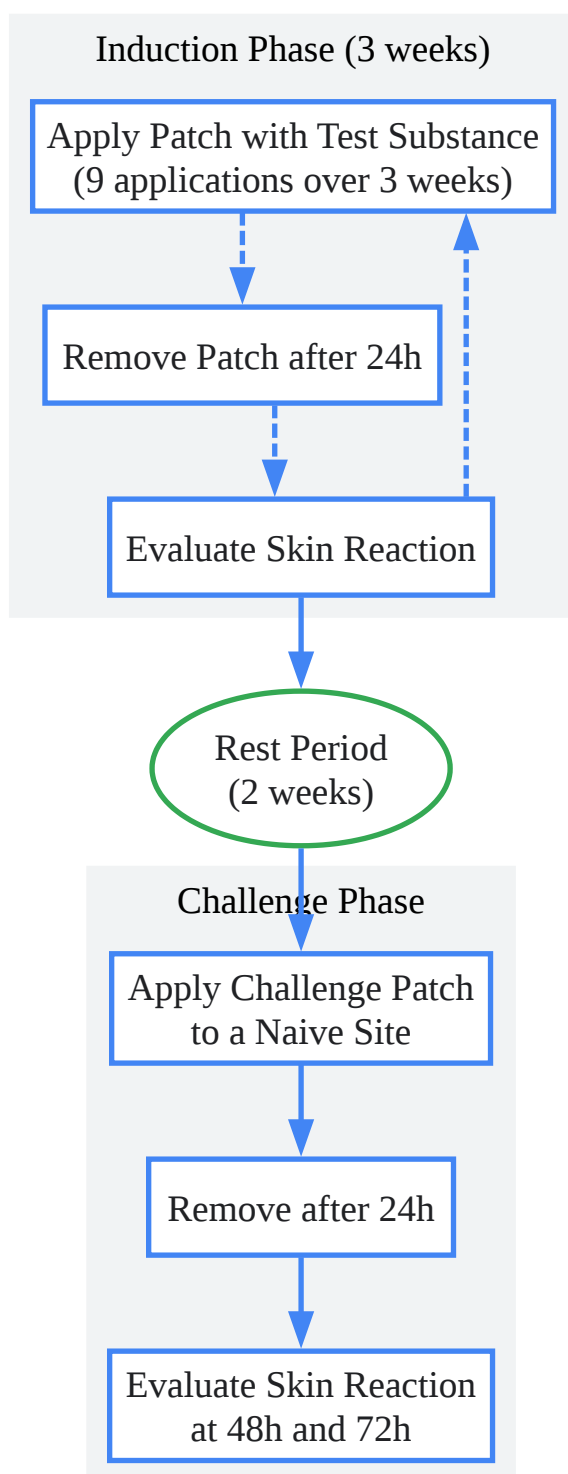
Experimental Protocols

The following are generalized protocols for the key toxicological studies mentioned in this guide, based on OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This test is used to assess the potential of a substance to induce gene mutations.





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Phone: (601) 213-4426

Email: info@benchchem.com